molecular formula C27H31N5O2S B2829249 N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine CAS No. 923036-30-0

N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine

Cat. No. B2829249
CAS RN: 923036-30-0
M. Wt: 489.64
InChI Key: GWMBPMUFLFJILW-BWKNWUBXSA-N
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Description

“N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine” is a substance used in the identification of related substances in the degradation products of tofacitinib citrate using LC-MS technique for process monitoring and quality assurance . It is a reagent in the synthesis of tofacitinib, a specific inhibitor of Janus tyrosine kinase (JAK3) .


Molecular Structure Analysis

The molecular formula of the compound is C13H19N5 . It has an average mass of 245.324 Da and a monoisotopic mass of 245.164047 Da . It has two defined stereocenters .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . It has a molar refractivity of 73.5±0.3 cm3 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It has 2 freely rotating bonds . Its ACD/LogP is 1.54 . Its polar surface area is 57 Å2 . Its polarizability is 29.1±0.5 10-24 cm3 . Its surface tension is 56.1±3.0 dyne/cm . Its molar volume is 204.8±3.0 cm3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has developed simple methods for synthesizing related compounds, like N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, offering valuable insights into the synthesis of complex pyrrolopyrimidines (Bommeraa, Kumar, et al., 2019).
  • Characterization and Docking Studies : These compounds have been characterized by spectral analyses and studied through docking experiments, aiding in understanding their molecular interactions and potential applications (Bommeraa, Kumar, et al., 2019).

Pharmacological Applications

  • Dual Cholinesterase and Amyloid-β Aggregation Inhibitors : Similar pyrimidine derivatives have been synthesized and evaluated for their potential as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, suggesting possible applications in Alzheimer's disease (Mohamed, et al., 2011).
  • Selective JAK1 Inhibitors : Certain aminopyrrolidine derivatives, related in structure, have been developed as selective JAK1 inhibitors, indicating potential in treating autoimmune diseases like rheumatoid arthritis (Chough, et al., 2018).

Chemical Research

  • Intermediate Synthesis : The compound has been used as an intermediate in the synthesis of Tofacitinib, an anti-rheumatoid arthritis drug, demonstrating its utility in the production of pharmaceuticals (Chunxiang, 2013).
  • Pyrroline-Ring Formation : Research into the stereoselective generation of conjugated azomethine ylides has explored compounds like N-benzyl-N-[3-(N-substituted imino)methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl]amino acid esters, which are related to the target compound, for their role in pyrroline-ring formation (Noguchi, et al., 2003).

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided, it is known to be involved in the process of inhibiting Janus tyrosine kinase (JAK3) as a part of the synthesis of tofacitinib .

Safety and Hazards

The compound should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Obtain special instructions before use. Provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2S/c1-20-9-11-23(12-10-20)35(33,34)32-16-14-24-26(28-19-29-27(24)32)30(3)25-18-31(15-13-21(25)2)17-22-7-5-4-6-8-22/h4-12,14,16,19,21,25H,13,15,17-18H2,1-3H3/t21-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMBPMUFLFJILW-BWKNWUBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (2 g, 6.37 mmol, 2.00 equiv.) and potassium carbonate (2.7 g, 19.4 mmol, 6.00 equiv.) were added to a solution of (1-benzyl-4-methyl-piperidin-3-yl)-methyl-amine (700 mg, 2.89 mmol, 1.00 equiv.) in water (30 mL). The solution was stirred at about 100° C. for about 16 hours, and then was cooled to ambient temperature. Following standard extractive workup with ethyl acetate (3×100 mL), the crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum (1:1)) to give the title product as a light yellow solid (1.5 g; yield=96%). 1H NMR (300 MHz, CDCl3) δ: 8.36 (s, 1H), 8.08 (d, J=8.4 Hz, 2H), 7.45 (d, J=4.2 Hz, 1H), 7.20-7.42 (m, 7H), 6.75 (d, J=4.2 Hz, 1H), 5.05-5.20 (m, 1H), 3.40-3.65 (m, 5H), 2.70-2.92 (m, 2H), 2.50-2.70 (m, 1H), 2.42 (s, 3H), 2.23-2.42 (m, 1H), 2.10-2.23 (m, 1H), 1.55-1.75 (m, 2H), 0.92 (d, J=6.9 Hz, 3H). LC-MS: m/z=490 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
96%

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